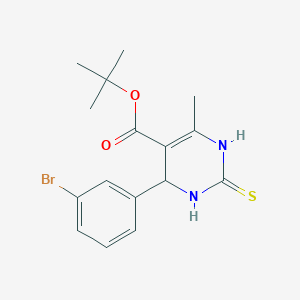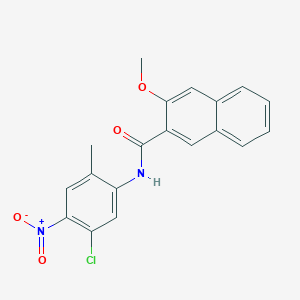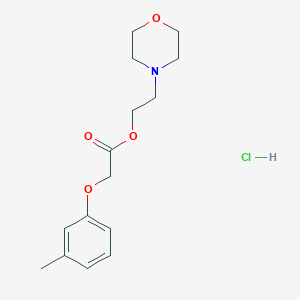
N-(2-furylmethyl)-2-(4-morpholinyl)-4-quinazolinamine hydrochloride
Descripción general
Descripción
N-(2-furylmethyl)-2-(4-morpholinyl)-4-quinazolinamine hydrochloride is a chemical compound that has been synthesized for scientific research purposes. This compound is a kinase inhibitor and has been found to have potential applications in the treatment of various diseases.
Mecanismo De Acción
N-(2-furylmethyl)-2-(4-morpholinyl)-4-quinazolinamine hydrochloride works by binding to the ATP-binding site of kinases, thereby preventing their activation. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has been found to induce apoptosis and cell cycle arrest in cancer cells. In addition, it has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-furylmethyl)-2-(4-morpholinyl)-4-quinazolinamine hydrochloride in lab experiments is its potency and specificity towards kinases. This allows for the selective inhibition of specific signaling pathways involved in disease progression. However, one limitation is that the compound may have off-target effects, which can lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the use of N-(2-furylmethyl)-2-(4-morpholinyl)-4-quinazolinamine hydrochloride in scientific research. One potential application is in the treatment of non-small cell lung cancer, where it has been found to have promising anti-tumor activity. Another direction is in the development of combination therapies, where this compound can be used in conjunction with other drugs to enhance their efficacy. Furthermore, the development of more potent and selective kinase inhibitors based on the structure of this compound is an area of interest for future research.
Conclusion:
In conclusion, this compound is a potent kinase inhibitor that has potential applications in the treatment of various diseases, particularly cancer. Its mechanism of action involves the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. While there are advantages and limitations to its use in lab experiments, there are several future directions for its use in scientific research.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2-(4-morpholinyl)-4-quinazolinamine hydrochloride has been extensively studied for its potential applications in cancer treatment. It has been found to be a potent inhibitor of various kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). Inhibition of these kinases can lead to the suppression of tumor growth and angiogenesis.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-morpholin-4-ylquinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2.ClH/c1-2-6-15-14(5-1)16(18-12-13-4-3-9-23-13)20-17(19-15)21-7-10-22-11-8-21;/h1-6,9H,7-8,10-12H2,(H,18,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFOVQQYPVROSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B3966090.png)
![1-[3-(dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966099.png)
![ethyl 6-[(4-chlorobenzyl)thio]-5-cyano-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B3966104.png)

![5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966120.png)
![3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B3966125.png)

![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3966142.png)
![4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966157.png)
![6'-amino-5-nitro-2-oxo-3'-propyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B3966167.png)
![2-(5-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B3966172.png)


![N-(2,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B3966187.png)